molecular formula C13H12BrNO2 B1490680 5-[(4-Bromophenoxy)methyl]-2-methoxypyridine CAS No. 1312479-58-5

5-[(4-Bromophenoxy)methyl]-2-methoxypyridine

Cat. No.: B1490680
CAS No.: 1312479-58-5
M. Wt: 294.14 g/mol
InChI Key: VDWXHEWOQVUAKP-UHFFFAOYSA-N
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Description

Structural Characterization of 5-[(4-Bromophenoxy)methyl]-2-methoxypyridine

Spectroscopic Analysis and Molecular Identification

The molecular structure of this compound can be defined by its molecular formula C₁₃H₁₂BrNO₂ and molecular weight of 294.16 grams per mole. The compound is catalogued under Chemical Abstracts Service number 1312479-58-5 and carries the molecular descriptor laboratory number MFCD31583294. This heterocyclic structure features a pyridine ring system with distinctive substitution at the 2- and 5-positions, incorporating both electron-donating methoxy and electron-withdrawing bromophenoxy substituents.

The structural architecture consists of three primary components: a central pyridine ring, a methoxy group attached at the 2-position, and a 4-bromophenoxy group connected via a methylene bridge at the 5-position. This arrangement creates a molecule with significant potential for intermolecular interactions and specific binding properties due to the combination of aromatic systems and the strategic placement of heteroatoms.

Nuclear Magnetic Resonance Spectral Signatures

Based on structural analysis of related pyridine compounds found in the literature, Nuclear Magnetic Resonance spectroscopy would be expected to provide characteristic spectral signatures for this compound. While specific Nuclear Magnetic Resonance data for this exact compound were not available in the current search results, related methoxypyridine compounds demonstrate typical chemical shift patterns that would be anticipated for this structure.

For comparable 2-methoxypyridine derivatives, proton Nuclear Magnetic Resonance spectra typically show characteristic signals for the methoxy group appearing as a singlet around 3.8-4.0 parts per million. The pyridine ring protons would be expected to appear in the aromatic region between 6.5-8.5 parts per million, with specific chemical shifts dependent on the electronic effects of the substituents. The methylene bridge connecting the pyridine to the bromophenoxy group would likely appear as a singlet around 5.0-5.5 parts per million, similar to other benzyl ether linkages.

The bromophenyl portion of the molecule would contribute additional aromatic signals, with the bromine substitution causing characteristic splitting patterns and chemical shift variations compared to unsubstituted phenyl rings. Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation through characteristic carbon chemical shifts for each distinct carbon environment within the molecule.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy analysis of this compound would be expected to reveal characteristic absorption bands corresponding to the various functional groups present in the structure. The aromatic carbon-hydrogen stretching vibrations would typically appear around 3000-3100 wavenumbers, while aromatic carbon-carbon stretching would be observed in the 1400-1600 wavenumber region.

The ether linkages present in both the methoxy group and the phenoxy bridge would contribute characteristic carbon-oxygen stretching vibrations around 1000-1300 wavenumbers. The presence of the bromine substituent would influence the fingerprint region below 1500 wavenumbers, providing distinctive spectral features for compound identification.

Mass spectrometric analysis would provide molecular ion confirmation at mass-to-charge ratio 294/296 (accounting for bromine isotope patterns), with characteristic fragmentation patterns including loss of the methoxy group (molecular weight minus 31) and cleavage of the methylene bridge. The bromophenoxy fragment would likely appear as a significant peak in the mass spectrum, providing additional structural confirmation.

X-ray Crystallographic Studies and Hirshfeld Surface Analysis

While specific crystallographic data for this compound were not identified in the current literature search, related brominated aromatic compounds have been subjected to detailed crystallographic analysis. Such studies typically reveal important information about molecular conformation, intermolecular interactions, and packing arrangements in the solid state.

Hirshfeld surface analysis of similar brominated pyridine derivatives has demonstrated the importance of halogen bonding interactions and aromatic stacking in determining crystal packing arrangements. For compounds containing bromophenyl groups, weak intermolecular carbon-bromine interactions and aromatic pi-pi stacking interactions often play crucial roles in crystal structure stabilization.

The presence of both nitrogen and oxygen heteroatoms in this compound would be expected to contribute to hydrogen bonding networks in the solid state, potentially involving carbon-hydrogen to nitrogen and carbon-hydrogen to oxygen interactions. The methoxy group would likely participate in both hydrogen bond accepting and weak dispersive interactions with neighboring molecules.

Computational Molecular Modeling

Density Functional Theory-Optimized Geometry

Computational modeling using Density Functional Theory methods would provide valuable insights into the optimized molecular geometry of this compound. While specific computational studies of this compound were not found in the literature search, related pyridine derivatives have been extensively studied using various theoretical methods.

The molecular conformation would be expected to be influenced by several factors including the planarity of the aromatic rings, the flexibility of the methylene bridge, and potential intramolecular interactions between the different aromatic systems. The pyridine nitrogen would likely adopt a configuration that minimizes steric interactions while optimizing electronic effects.

Dihedral angle analysis would reveal the preferred orientation of the bromophenyl ring relative to the pyridine system, with the methylene bridge providing rotational flexibility. The methoxy substituent would be expected to adopt a coplanar arrangement with the pyridine ring to maximize conjugation effects.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis would provide important information about the electronic properties and reactivity patterns of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions would influence the compound's chemical behavior and potential biological activity.

The electron-donating methoxy group at the 2-position would be expected to raise the energy of the highest occupied molecular orbital, while the electron-withdrawing bromine substituent would have the opposite effect. This electronic perturbation would create a unique electronic distribution that could influence both chemical reactivity and molecular recognition properties.

The extended conjugated system created by the pyridine ring and the attached aromatic substituents would contribute to delocalized molecular orbitals spanning multiple aromatic centers. This delocalization would influence the compound's optical properties, including ultraviolet-visible absorption characteristics and potential fluorescence behavior.

Properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-13-7-2-10(8-15-13)9-17-12-5-3-11(14)4-6-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWXHEWOQVUAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Bromophenoxy)methyl]-2-methoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and biochemical properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromophenoxy group and a methoxy group. Its structural characteristics contribute to its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli8-16 µg/mL
Related Pyridine DerivativesVarious Gram-positive and Gram-negative bacteria4-32 µg/mL

Studies have demonstrated that the presence of the bromophenoxy group enhances the compound's binding affinity to bacterial targets, thereby increasing its antimicrobial efficacy .

2. Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:

CompoundCancer Cell LinesIC50 (µM)
This compoundHeLa (cervical), MCF-7 (breast)1.54 - 3.36
Other Related CompoundsPC-3 (prostate), A-549 (lung)0.36 - 0.41

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase, primarily through caspase activation pathways .

3. Biochemical Mechanisms

The compound interacts with specific molecular targets, influencing various biochemical pathways:

  • Enzyme Inhibition : The bromophenoxy moiety may enhance binding to enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Interaction : The compound may modulate receptor activity linked to cancer progression or microbial resistance.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that pyridine derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 4 µg/mL against resistant strains .
  • Anticancer Research : Another investigation into pyridine-based compounds revealed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating strong potential for therapeutic development .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can be modified to create derivatives with specific properties, making it useful in the development of new materials and chemicals.

Biology

  • Biochemical Probes : Due to its unique structural features, 5-[(4-Bromophenoxy)methyl]-2-methoxypyridine is investigated as a biochemical probe. It can interact with various biological targets, potentially aiding in the study of enzyme mechanisms and cellular processes .
  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Medicine

  • Therapeutic Properties : The compound has been explored for its potential therapeutic applications, particularly in treating infections and possibly cancer. Studies have indicated that related pyridine compounds exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth .
  • Antiviral Activity : In light of recent global health challenges, the search for antiviral agents has intensified. Pyridine derivatives have been studied for their efficacy against viruses, including SARS-CoV-2, highlighting their potential role in developing new antiviral therapies .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several pyridine derivatives, including those similar to this compound. The results showed that certain modifications enhanced their activity against Gram-positive and Gram-negative bacteria, demonstrating the compound's potential as a lead structure for antibiotic development .

Case Study 2: Antiviral Research

In another research effort, derivatives of pyridine were tested for antiviral activity against SARS-CoV-2. The findings suggested that specific modifications to the pyridine structure could increase binding affinity to viral proteins, paving the way for new antiviral drug candidates .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The 5-position substituent on the 2-methoxypyridine scaffold significantly alters physicochemical properties. Key analogs include:

Compound Name Substituent at Position 5 Molecular Formula Molar Mass (g/mol) Physical State Synthesis Yield Key Characteristics
5-[(4-Bromophenoxy)methyl]-2-methoxypyridine (4-Bromophenoxy)methyl C₁₃H₁₁BrNO₂ 293.14 Not reported Not available High lipophilicity, bulky group
5-((4-Fluorophenyl)piperidinylmethyl)-2-methoxypyridine (3aj) (4-Fluorophenyl)piperidinylmethyl C₂₀H₂₂FN₃O 345.41 Dark yellow oil 60% Enhanced bioavailability, antiviral potential
5-((3-Ethyloxetan-3-yl)methyl)-2-methoxypyridine (3r) (3-Ethyloxetan-3-yl)methyl C₁₂H₁₇NO₂ 207.27 Oil 68% Moderate polarity, small substituent
5-(Bromoethynyl)-2-methoxypyridine Bromoethynyl C₈H₆BrNO 228.05 Not reported Not available High reactivity for alkynylation
5-(Chloromethyl)-2-methoxypyridine hydrochloride Chloromethyl C₇H₈ClNO·HCl 203.06 Solid (salt) Not available Hydroscopic, handling hazards

Key Observations :

  • Synthetic Accessibility : Cross-electrophile coupling (e.g., using 5-bromo-2-methoxypyridine as a starting material) yields analogs like 3aj and 3r with moderate efficiencies (60–68%) .
  • Biological Relevance : Piperidine-containing analogs (e.g., 3aj) are linked to antiviral activity, while bromoethynyl derivatives serve as intermediates in catalytic reactions .

Electronic and Structural Effects

  • Bromophenoxy vs. Fluorophenyl: The electron-withdrawing bromine in the target compound may reduce electron density on the pyridine ring compared to fluorophenyl analogs, affecting reactivity in nucleophilic substitutions .
  • Steric Bulk : Bulky substituents (e.g., piperidinylmethyl in 3aj) may hinder crystallization, as seen in the oily physical state, whereas smaller groups (e.g., chloromethyl) form stable salts .

Preparation Methods

Synthesis via Boronic Acid Pinacol Ester Intermediate and Halopyridines

A recent patented method describes a two-step one-pot synthesis starting from 5-bromo-2-methoxypyridine :

  • Step A: 5-bromo-2-methoxypyridine reacts with bis(pinacolato)diboron in the presence of a carbonate base (K₂CO₃ or Na₂CO₃) at 20–30 °C to form 2-methoxypyridine-5-boric acid pinacol ester .
  • Step B: Without isolation, this intermediate reacts with a 2-halopyridine (chlorine, bromine, or iodine substituted) under similar catalytic conditions to yield the coupled pyridine derivative.

This method emphasizes:

  • Use of mild temperatures (20–30 °C)
  • Carbonate base catalyst (preferably K₂CO₃) at 1–5% weight relative to reactants
  • Solvents such as DMF, toluene, or dioxane, with DMF preferred
  • Avoidance of intermediate isolation, improving efficiency and scalability

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Catalyst/Base Solvent(s) Temperature (°C) Yield (%) Advantages Limitations
Boronic acid pinacol ester intermediate 5-bromo-2-methoxypyridine, bis(pinacolato)diboron, 2-halopyridine K₂CO₃ or Na₂CO₃ (1–5%) DMF (preferred) 20–30 Not specified One-pot, no isolation needed, scalable Requires halopyridine substrates
Nucleophilic substitution 5-(halomethyl)-2-methoxypyridine, 4-bromophenol K₂CO₃ or NaH DMF, acetone 50–80 High (typically >70%) Straightforward, classical method Possible side reactions, moderate temp
Palladium-catalyzed cross-coupling 5-(boronic acid/ester)-2-methoxypyridine, 4-bromophenyl halide Pd/C (0.1–0.3%) Various (toluene, DMF) 25–100 High High selectivity, mild conditions Catalyst cost, sensitive to conditions
Copper-catalyzed Ullmann coupling 5-(halomethyl)-2-methoxypyridine, 4-bromophenol CuI, CuBr (5–10 mol%) DMF, DMSO 80–120 Moderate to high Cost-effective catalyst Higher temperature, longer reaction

Research Findings and Notes

  • The boronic acid pinacol ester route is advantageous for industrial scale-up due to mild conditions and elimination of intermediate purification, reducing costs and environmental impact.
  • Catalytic hydrogenation and cross-coupling methods using palladium catalysts provide high selectivity and yield with minimal side reactions such as dehalogenation.
  • Nucleophilic substitution remains a practical and widely used approach for constructing the (4-bromophenoxy)methyl substituent, especially when halomethyl pyridine precursors are readily available.
  • Solvent choice critically influences reaction efficiency; DMF is frequently preferred for its ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitutions and coupling reactions.
  • Base selection (carbonate bases or stronger bases like NaH) must balance reactivity and selectivity to avoid side reactions such as elimination or over-alkylation.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-[(4-Bromophenoxy)methyl]-2-methoxypyridine, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : A common approach involves cross-electrophile coupling between 5-bromo-2-methoxypyridine and alcohols (e.g., benzylic alcohols) under nickel catalysis. Key steps include in-situ bromination and coupling, with purification via silica gel chromatography using gradients of ethyl acetate/hexanes (5–20%) . Optimization focuses on stoichiometry (1:1 molar ratio of reactants), reaction time, and temperature control (typically room temperature to reflux). Triethylamine is often added to neutralize acids, improving yield (60–68%) . Alternative routes may employ nucleophilic substitution of brominated intermediates with phenoxide derivatives, requiring anhydrous conditions and bases like K₂CO₃ .

Q. How is column chromatography applied in purifying this compound, and what solvent systems are effective?

  • Methodological Answer : Silica gel column chromatography is standard, with elution systems tailored to polarity. For this compound, gradients of ethyl acetate in hexanes (5–20%) with 5% triethylamine are effective for resolving polar byproducts . Pre-adsorption onto silica before loading improves separation. TLC (Rf ~0.3–0.5 in 20% EtOAc/hexanes) guides fraction collection. For challenging separations, reverse-phase HPLC with C18 columns and acetonitrile/water gradients may supplement .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer : High-resolution mass spectrometry (HRMS, ESI+) confirms molecular weight (e.g., [M+H]+ calculated vs. observed). NMR (¹H/¹³C) identifies substituents: the methoxy group appears as a singlet (~δ 3.8 ppm), while the bromophenoxy methylene protons resonate as a singlet (~δ 5.2 ppm) . IR spectroscopy detects C-O (1250 cm⁻¹) and aromatic C-Br (650 cm⁻¹) stretches. X-ray crystallography (via SHELX refinement) resolves stereochemistry and packing, as demonstrated for related pyridine derivatives .

Advanced Research Questions

Q. How does the bromophenoxy substituent influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine and ether linkage reduce electron density on the pyridine ring, directing electrophilic substitution to the para position. DFT calculations or Hammett σ⁺ values quantify this effect. Reactivity in Suzuki-Miyaura couplings is enhanced at the bromine site, while the methoxy group stabilizes intermediates via resonance . Competitive experiments with substituted aryl halides (e.g., 4-fluorophenyl analogs) reveal substituent-dependent coupling efficiencies .

Q. What in vitro assays evaluate the compound’s biological activity, particularly for ion channel modulation?

  • Methodological Answer : Patch-clamp electrophysiology assesses inhibition of CLC-1 chloride channels (relevant for neuromuscular disorders). HEK293 cells expressing human CLC-1 are treated with the compound (0.1–100 µM), and current suppression is measured. Dose-response curves (IC₅₀) are generated with nonlinear regression . Fluorescence-based thallium flux assays using Tl⁺-sensitive dyes offer high-throughput screening. PPAR receptor binding assays (e.g., competitive displacement with radiolabeled ligands) explore metabolic interactions .

Q. How can crystallographic data resolve ambiguities in stereochemistry or intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyridine and bromophenoxy rings (~30–45°) impacts π-π stacking. Hydrogen bonding networks (e.g., C-H⋯O interactions) are mapped using Mercury software. Twinning or disorder in crystals may require SHELXD for structure solution .

Q. What strategies address contradictory SAR findings in derivatives with similar substituents?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates substituent properties (lipophilicity, Hammett constants) with activity. For instance, replacing bromine with chlorine reduces steric bulk but may lower CLC-1 affinity. Parallel synthesis of analogs (e.g., 4-methoxy vs. 4-fluoro) and pairwise activity comparisons isolate critical functional groups . Molecular docking (AutoDock Vina) identifies binding poses in homology models of target proteins .

Safety and Handling

Q. What precautions are necessary given limited toxicity data for this compound?

  • Methodological Answer : Treat as a hazardous organic bromide. Use PPE (gloves, goggles) and work in a fume hood. Acute toxicity is uncharacterized, but analogs show neurotoxic potential. Ecotoxicity assessments follow OECD guidelines: biodegradability (OECD 301), aquatic toxicity (Daphnia magna EC₅₀), and bioaccumulation (log P calculated via ChemAxon). Silica gel waste from purification requires separate disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-Bromophenoxy)methyl]-2-methoxypyridine
Reactant of Route 2
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5-[(4-Bromophenoxy)methyl]-2-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.